molecular formula C8H8N3O2+ B12357541 1,3-Dimethylpyrrolo[3,2-d]pyrimidin-1-ium-2,4-dione

1,3-Dimethylpyrrolo[3,2-d]pyrimidin-1-ium-2,4-dione

Cat. No.: B12357541
M. Wt: 178.17 g/mol
InChI Key: QMDKHYFZCQNKFQ-UHFFFAOYSA-N
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Description

1,3-Dimethylpyrrolo[3,2-d]pyrimidin-1-ium-2,4-dione is a heterocyclic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its fused pyrrole and pyrimidine rings, which contribute to its unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethylpyrrolo[3,2-d]pyrimidin-1-ium-2,4-dione typically involves the reaction of appropriate pyrrole and pyrimidine precursors under specific conditions. One common method involves the use of hydroxylamine-O-sulfonic acid in an alkaline medium to obtain the desired compound . Additionally, the reaction of 5-amino-1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-diones with β-diketones produces enaminoketones, which can be further converted by Lewis acids into pyrrolopyridazines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylpyrrolo[3,2-d]pyrimidin-1-ium-2,4-dione undergoes various types of chemical reactions, including:

    Aminomethylation: The addition of aminomethyl groups.

    Azo Coupling: The formation of azo compounds.

Common Reagents and Conditions

    Halogenation: Halogenating agents such as chlorine or bromine.

    Aminomethylation: Aminomethylating agents like formaldehyde and amines.

    Acylation: Acylating agents such as acyl chlorides or anhydrides.

    Azo Coupling: Diazonium salts and aromatic amines.

    Nitration: Nitric acid in acetic acid medium.

Major Products Formed

The major products formed from these reactions include halogenated derivatives, aminomethylated compounds, acylated products, azo compounds, and nitrated derivatives .

Mechanism of Action

The mechanism of action of 1,3-dimethylpyrrolo[3,2-d]pyrimidin-1-ium-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethylpyrrolo[3,2-d]pyrimidin-1-ium-2,4-dione is unique due to its specific substitution pattern and the resulting chemical properties

Properties

Molecular Formula

C8H8N3O2+

Molecular Weight

178.17 g/mol

IUPAC Name

1,3-dimethylpyrrolo[3,2-d]pyrimidin-1-ium-2,4-dione

InChI

InChI=1S/C8H8N3O2/c1-10-5-3-4-9-6(5)7(12)11(2)8(10)13/h3-4H,1-2H3/q+1

InChI Key

QMDKHYFZCQNKFQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=NC=CC2=[N+](C1=O)C

Origin of Product

United States

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